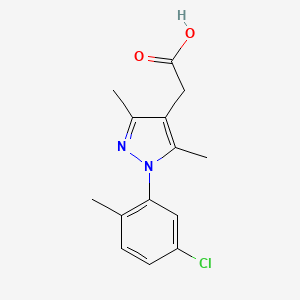
2-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone. In this case, 5-chloro-2-methylacetophenone can be used as the starting material.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
反応の種類
2-(1-(5-クロロ-2-メチルフェニル)-3,5-ジメチル-1H-ピラゾール-4-イル)酢酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応によって、この化合物をアルコールまたはアミンに変換できます。
置換: クロロ基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用できます。
置換: アミンやチオールなどの求核剤は、置換反応に使用できます。
形成される主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールまたはアミンの生成。
置換: 置換されたピラゾール誘導体の生成。
4. 科学研究への応用
2-(1-(5-クロロ-2-メチルフェニル)-3,5-ジメチル-1H-ピラゾール-4-イル)酢酸は、いくつかの科学研究で応用されています。
医薬品化学: これは、抗炎症、鎮痛、または抗菌特性を持つ可能性のある医薬品化合物の合成のためのビルディングブロックとして使用できます。
材料科学: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。
生物学的研究: これは、特にピラゾール誘導体を含む生物学的経路と相互作用を研究するためのプローブとして使用できます。
科学的研究の応用
2-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or antimicrobial properties.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyrazole derivatives.
作用機序
2-(1-(5-クロロ-2-メチルフェニル)-3,5-ジメチル-1H-ピラゾール-4-イル)酢酸の作用機序は、特定の分子標的との相互作用を伴います。フェニル環上のクロロ基とメチル基、およびカルボン酸基は、その結合親和性と特異性に寄与しています。この化合物は、酵素や受容体に相互作用し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途や状況によって異なる可能性があります。
6. 類似の化合物との比較
類似の化合物
2-(1-(4-クロロフェニル)-3,5-ジメチル-1H-ピラゾール-4-イル)酢酸: 構造は似ていますが、フェニル環上の置換パターンが異なります。
2-(1-(5-ブロモ-2-メチルフェニル)-3,5-ジメチル-1H-ピラゾール-4-イル)酢酸: クロロ基の代わりにブロモ基を持つ類似の構造。
独自性
2-(1-(5-クロロ-2-メチルフェニル)-3,5-ジメチル-1H-ピラゾール-4-イル)酢酸は、その特定の置換パターンにより、化学反応性と生物活性を影響を与える可能性があるため、独特です。クロロ基の存在は、その求電子性を高め、特定の化学反応でより反応性が高くなる可能性があります。さらに、ピラゾール環とカルボン酸基の組み合わせは、さらなる修飾と用途のための汎用性の高い足場を提供します。
類似化合物との比較
Similar Compounds
2-(1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Similar structure but with a different substitution pattern on the phenyl ring.
2-(1-(5-Bromo-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Similar structure with a bromo group instead of a chloro group.
Uniqueness
2-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group can enhance its electrophilic properties, making it more reactive in certain chemical reactions. Additionally, the combination of the pyrazole ring and the carboxylic acid group provides a versatile scaffold for further modifications and applications.
特性
分子式 |
C14H15ClN2O2 |
|---|---|
分子量 |
278.73 g/mol |
IUPAC名 |
2-[1-(5-chloro-2-methylphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H15ClN2O2/c1-8-4-5-11(15)6-13(8)17-10(3)12(7-14(18)19)9(2)16-17/h4-6H,7H2,1-3H3,(H,18,19) |
InChIキー |
SPVAHPZOPWUNAV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(C(=N2)C)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















